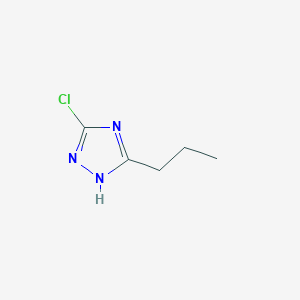

3-chloro-5-propyl-1H-1,2,4-triazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDODCNLWYUEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Propyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 3-chloro-5-propyl-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons of the propyl group and the N-H proton of the triazole ring. The chemical shifts of the propyl group protons are influenced by their proximity to the triazole ring.

The N-H proton of the 1,2,4-triazole (B32235) ring typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 14.0 ppm, due to its acidic nature and potential for intermolecular hydrogen bonding.

The protons of the propyl group will show characteristic splitting patterns. The methylene (B1212753) group adjacent to the triazole ring (α-CH₂) is expected to resonate as a triplet. The subsequent methylene group (β-CH₂) will likely appear as a sextet, and the terminal methyl group (γ-CH₃) will be observed as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 14.0 | Broad Singlet |

| α-CH₂ | ~ 2.8 - 3.2 | Triplet |

| β-CH₂ | ~ 1.7 - 2.1 | Sextet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals corresponding to the two carbons of the triazole ring and the three carbons of the propyl substituent are expected.

The chemical shifts of the triazole ring carbons, C3 and C5, are significantly influenced by the electronegativity of the attached substituents. The carbon atom bonded to the chlorine atom (C3) is expected to be deshielded and appear at a higher chemical shift compared to the carbon atom attached to the propyl group (C5). In substituted 1,2,4-triazoles, the chemical shifts for C3 and C5 typically fall in the range of 140-170 ppm researchgate.net.

The carbon atoms of the propyl group will resonate in the upfield region of the spectrum. The α-carbon will be the most deshielded of the three due to its direct attachment to the aromatic ring, followed by the β- and γ-carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~ 150 - 165 |

| C5 | ~ 155 - 170 |

| α-CH₂ | ~ 25 - 35 |

| β-CH₂ | ~ 20 - 30 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds. The N-H stretching vibration of the triazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹ mdpi.com.

The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1400-1650 cm⁻¹ region nih.gov. The C-N stretching vibrations usually appear in the 1200-1400 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the propyl group will be observed in their characteristic regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / N=N Stretch | 1400 - 1650 |

| C-N Stretch | 1200 - 1400 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the triazole ring are expected to be prominent in the Raman spectrum. The C-Cl bond, being relatively non-polar, may also show a distinct Raman signal.

The Raman spectrum of 1,2,4-triazole itself shows characteristic bands for ring breathing and other skeletal vibrations rsc.org. In chloro-substituted nitrogen heterocycles, the C-Cl stretching vibration often gives rise to a strong Raman band. The propyl group will exhibit characteristic C-H stretching and bending vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of 1,2,4-triazole derivatives often involves the loss of stable neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN) researchgate.netresearchgate.net. A common fragmentation pathway for 3-chloro-4,5-disubstituted-4H-1,2,4-triazoles involves the migration of the 3-substituent to the C5 carbon, followed by the concerted loss of nitrogen and benzonitrile (B105546) researchgate.net.

For this compound, key fragmentation pathways are expected to include the loss of the propyl group, the chlorine atom, and cleavage of the triazole ring.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M - N₂]⁺ | Loss of a nitrogen molecule |

| [M - HCN]⁺ | Loss of hydrogen cyanide |

| [M - C₃H₇]⁺ | Loss of the propyl radical |

X-ray Crystallography for Definitive Solid-State Structural Determination

While X-ray crystallography remains the definitive method for determining the three-dimensional structure of molecules in the solid state, specific crystallographic data for this compound, including unit cell parameters, space group, and detailed bond lengths and angles, are not extensively available in publicly accessible crystallographic databases.

However, the general principles of X-ray crystallography are well-established for substituted 1,2,4-triazole systems. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to create a detailed electron density map, from which the precise positions of the atoms can be determined. For substituted 1,2,4-triazoles, these studies are crucial for confirming the connectivity of atoms, identifying the predominant tautomeric form in the solid state, and understanding intermolecular interactions such as hydrogen bonding, which can significantly influence the crystal packing. In many reported structures of 4-amino-4H-1,2,4-triazole derivatives, for instance, molecules are linked by intermolecular N-H···N hydrogen bonds, forming distinct chains or more complex two-dimensional networks. researchgate.net

Analysis of Tautomerism in 1,2,4-Triazole Systems

Tautomerism is a key feature of the 1,2,4-triazole ring system, where a proton can migrate between different nitrogen atoms, leading to the existence of different isomers, known as tautomers. For asymmetrically substituted 1,2,4-triazoles, such as this compound, two primary tautomeric forms are possible: the 1H- and 4H-tautomers. The relative stability and population of these tautomers can be influenced by the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas).

Experimental Investigations of Prototropic Tautomerism

The study of prototropic tautomerism in 1,2,4-triazoles involves a combination of experimental techniques and theoretical calculations. Experimental investigations often rely on various spectroscopic methods, including UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods can detect the presence of different tautomers in solution and, in some cases, allow for the determination of their relative abundance.

Theoretical modeling, particularly quantum-chemical calculations, plays a significant role in understanding the relative stability of possible tautomers. By calculating the energies of the different forms, researchers can predict the most stable tautomer under specific conditions. These theoretical predictions are then often compared with experimental spectroscopic data for validation. For many 1,2,4-triazole derivatives, the 1H-tautomer has been found to be more stable than the 4H-tautomer. ijsr.net

Spectroscopic Signatures of Tautomeric Forms (e.g., 1H- vs. 4H-1,2,4-Triazole)

Different tautomers of 1,2,4-triazoles exhibit distinct spectroscopic signatures, which allows for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the protons and carbon atoms in the triazole ring are sensitive to the position of the mobile proton. For example, in ¹H NMR, the chemical shift of the N-H proton can be indicative of the tautomeric form. Similarly, the chemical shifts of the ring carbons will differ between the 1H- and 4H-tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can help distinguish between tautomers. The N-H stretching vibration, typically observed in the region of 3100-3400 cm⁻¹, can provide clues about the tautomeric state and hydrogen bonding interactions. The absorption bands corresponding to the C=N and N=N stretching vibrations, usually found in the 1400-1600 cm⁻¹ region, are also characteristic of the triazole ring and can be affected by the tautomeric equilibrium. ijsr.net

Ultraviolet-Visible (UV-vis) Spectroscopy: The electronic transitions within the 1,2,4-triazole ring give rise to absorption bands in the UV region. The position and intensity of these bands can differ between the 1H- and 4H-tautomers due to differences in their electronic structures. For instance, the unsubstituted 1,2,4-triazole shows a weak absorption around 205 nm. ijsr.net Substituents on the ring can cause shifts in the absorption maximum, and these shifts can be used to infer the predominant tautomeric form in solution.

Computational and Theoretical Investigations of 3 Chloro 5 Propyl 1h 1,2,4 Triazole

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For 3-chloro-5-propyl-1H-1,2,4-triazole, the HOMO is likely to be localized on the triazole ring and the chlorine atom, which are rich in lone pair electrons. The LUMO, on the other hand, would likely be distributed over the triazole ring, representing the most favorable location for nucleophilic attack. By analyzing the energies and spatial distributions of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative FMO Properties for this compound

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and steric effects. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Tautomeric Equilibria and Relative Stabilities from Computational Models

The 1,2,4-triazole (B32235) ring system is characterized by the presence of different tautomeric forms, the relative stabilities of which are influenced by the nature and position of its substituents. For this compound, three primary tautomers are of interest: the 1H, 2H, and 4H forms. Computational studies, often employing density functional theory (DFT) methods, have been instrumental in determining the energetic landscape of these tautomers.

Theoretical calculations on related 3-chloro-1,2,4-triazole (B1630318) derivatives have consistently shown a distinct order of stability among the possible tautomers. These studies indicate that the 1H-tautomer is generally the most stable form, followed by the 2H-tautomer, with the 4H-tautomer being the least stable. This trend is attributed to the intricate interplay of electronic effects, including induction and resonance, within the triazole ring, as well as steric interactions involving the substituents.

While specific computational data for the 3-chloro-5-propyl derivative is not extensively available in public literature, the established trends for analogous 3-chloro-5-alkyl-1,2,4-triazoles provide a reliable framework for predicting its behavior. The propyl group, being an electron-donating alkyl group, is expected to influence the electronic distribution within the triazole ring, but the fundamental stability order of the tautomers is anticipated to remain consistent.

Below is an interactive data table summarizing the predicted relative stabilities of the tautomers of this compound, based on computational models of analogous compounds.

| Tautomer | Predicted Relative Stability (kcal/mol) | Predicted Population (%) |

| This compound | 0.00 | >99 |

| 3-chloro-5-propyl-2H-1,2,4-triazole | 1.5 - 2.5 | <1 |

| 3-chloro-5-propyl-4H-1,2,4-triazole | 4.0 - 6.0 | <<1 |

Note: The data presented in this table is extrapolated from computational studies on analogous 3-chloro-5-alkyl-1,2,4-triazoles and serves as a predictive model.

Solvent Effects on Molecular Properties through Continuum Models (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are powerful computational tools used to simulate the effects of a solvent on molecular properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how a solvent will influence tautomeric equilibria and other molecular characteristics.

For this compound, the use of IEFPCM and similar models would be crucial in understanding its behavior in different solvent environments, which is particularly relevant for its potential applications in various chemical and biological systems. The polarity of the solvent can differentially stabilize the various tautomers due to their differing dipole moments.

Generally, polar solvents are expected to stabilize the tautomer with the largest dipole moment to a greater extent. Computational studies on other 1,2,4-triazole derivatives have shown that while the gas-phase stability order of tautomers often holds in non-polar solvents, the relative energies can be altered in polar media. For instance, a tautomer that is less stable in the gas phase might become more populated in a highly polar solvent if it possesses a significantly larger dipole moment.

An interactive data table below illustrates the hypothetical effect of different solvents on the relative stability of the most stable (1H) and a less stable (4H) tautomer of this compound, as predicted by continuum models.

| Solvent | Dielectric Constant (ε) | Predicted Relative Energy of 4H-tautomer (kcal/mol) |

| Gas Phase | 1 | 4.0 - 6.0 |

| Chloroform | 4.8 | 3.5 - 5.5 |

| Methanol | 32.7 | 3.0 - 5.0 |

| Water | 78.4 | 2.5 - 4.5 |

Note: This data is illustrative and based on general trends observed for 1,2,4-triazole derivatives in different solvents using continuum models. Specific experimental or computational data for this compound is required for precise values.

These computational approaches are indispensable for a comprehensive understanding of the chemical and physical properties of this compound, providing a foundational framework for predicting its behavior and guiding the design of future experimental work.

Reactivity and Derivatization Studies of 3 Chloro 5 Propyl 1h 1,2,4 Triazole

Reaction Pathways of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic system, but its reactivity differs significantly from that of benzene. The presence of three nitrogen atoms makes the carbon atoms in the ring (C3 and C5) electron-deficient and thus susceptible to nucleophilic attack, while the nitrogen atoms are the primary sites for electrophilic attack. nih.gov

Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult due to the ring's electron-deficient nature. Instead, electrophilic attack typically occurs at the nitrogen atoms. For the parent 1H-1,2,4-triazole, protonation readily occurs at the N4 position. nih.gov

To activate the carbon atoms towards electrophilic attack, one strategy involves the formation of N-oxides. For instance, studies on 2-phenyltriazole 1-oxides have shown that the C5 position is activated for both electrophilic and nucleophilic attack. rsc.org While specific studies on the N-oxide of 3-chloro-5-propyl-1H-1,2,4-triazole are not prevalent, this methodology suggests a potential pathway for introducing electrophiles onto the triazole ring. Deprotonated N-methoxytriazolium salts have also been shown to react with electrophiles to yield substituted triazole N-oxides. rsc.org

The chlorine atom at the C3 position of this compound is a key functional handle for derivatization via nucleophilic substitution. The electron-deficient character of the triazole ring facilitates the displacement of the chloro group by a wide range of nucleophiles. This reaction is a cornerstone for the synthesis of diverse 3-substituted-5-propyl-1,2,4-triazole derivatives.

Analogous reactions with 3-chloro-1,2,4-triazole (B1630318) and other 3-halotriazoles demonstrate the feasibility of this pathway. rsc.orgbiosynth.com Various nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups. For example, thermal cyclization of 3,5-dichloro-1,2,4-triazole and 3-chloro-5-phenyl-1,2,4-triazole proceeds via nucleophilic displacement, leading to the formation of complex heterocyclic systems. russchembull.ru

Table 1: Representative Nucleophilic Substitution Reactions on Analogous 3-Chloro-1,2,4-Triazoles

| Starting Material | Nucleophile | Product | Reference |

| 2-Phenyl-5-halotriazole 1-oxide | Strong Nucleophiles (e.g., MeO⁻, MeS⁻) | 2-Phenyl-5-methoxy/methylthio-triazole | rsc.org |

| 3-Chloro-1,2,4-triazole | Triazole (in presence of Cu catalyst) | 3-(1,2,4-triazol-1-yl)-1,2,4-triazole | biosynth.com |

| 3-Chloro-5-phenyl-1,2,4-triazole | Ammonia (B1221849) (NH₃) | 3-Amino-5-phenyl-1,2,4-triazole | russchembull.ru |

| 3-Chloro-5-phenyl-1,2,4-triazole | Water/NaOH | 3-Hydroxy-5-phenyl-1,2,4-triazole (Triazolone) | russchembull.ru |

The 1,2,4-triazole ring is generally stable towards oxidation. However, substituents on the ring can be susceptible to oxidative reactions. A common related reaction is the oxidation of 1,2,4-triazoline-3-thiones. Depending on the oxidizing agent and the substitution pattern on the ring, this can lead to the formation of 1,2,4-triazole-3-sulfonic acids or result in the oxidative cleavage of the carbon-sulfur bond to yield 3-unsubstituted or 3-halogenotriazoles. rsc.org For this compound, the propyl side chain could potentially be oxidized under strong conditions, though this might lead to a mixture of products.

Reduction of the triazole ring itself requires harsh conditions and is not a common transformation. However, reducible functional groups that might be introduced onto the ring or side chain (such as a nitro group) could be selectively reduced without affecting the core triazole structure.

Synthesis of Novel Derivatives and Analogues

The functional groups of this compound—the chloro group, the propyl side chain, and the 1H-nitrogen—provide multiple avenues for synthesizing novel derivatives.

Modifying the propyl side chain directly on the pre-formed triazole ring can be challenging due to potential side reactions with the heterocyclic core. Standard alkane functionalization methods, such as radical halogenation, would likely lack selectivity and could affect the triazole ring.

A more synthetically viable approach involves constructing the desired functionalized side chain before the formation of the triazole ring. For example, one could start with a derivative of butyric acid, convert it to an appropriate precursor like an amidrazone, and then cyclize it to form the 5-substituted-1,2,4-triazole ring. rsc.org

In the broader context of peptidomimetic chemistry, side chains on related azole-based structures are often modified to control the three-dimensional structure of oligomers. For instance, functionalizing side chains with triazolium groups has been shown to promote specific amide bond geometries in α-ABpeptoid foldamers. rsc.org This highlights the importance of side-chain modification for tuning molecular properties.

The NH proton of the 1,2,4-triazole ring is acidic (pKa ≈ 10.26) and can be readily deprotonated by a base, allowing for derivatization at the nitrogen positions. wikipedia.org Alkylation or arylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of regioisomers, primarily the N1 and N4 substituted products. The ratio of these isomers is often dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile.

For example, studies on the alkylation of 4(5)-nitro-1,2,3-triazole, another azole system, show that the reaction can yield N1, N2, and N3-alkylation products, with the specific outcome being highly dependent on the conditions. nih.gov Similarly, bromo-directed alkylation has been used to achieve regioselective N2 alkylation on NH-1,2,3-triazoles. organic-chemistry.org For this compound, reactions with alkyl halides or other electrophiles would be expected to yield a mixture of 1- and 4-substituted derivatives, which may be separable by chromatographic methods.

Table 2: Potential N-Derivatization Reactions for this compound

| Reagent | Conditions | Potential Product(s) | Basis of Analogy |

| Ethyl bromoacetate | Sodium ethoxide | 1- and 4-Carbethoxymethyl derivatives | Synthesis of related triazol-3-one derivatives. nih.gov |

| Alkyl Halides (R-X) | K₂CO₃, DMF | 1-Alkyl- and 4-Alkyl-3-chloro-5-propyl-1,2,4-triazoles | General alkylation of NH-triazoles. organic-chemistry.org |

| Benzyl (B1604629) Bromide | Base (e.g., NaH) | 1-Benzyl- and 4-Benzyl-3-chloro-5-propyl-1,2,4-triazoles | N-alkylation of triazoles for biological applications. nih.gov |

| Arylboronic Acids | Copper or Palladium catalyst | 1-Aryl- and 4-Aryl-3-chloro-5-propyl-1,2,4-triazoles | N-arylation of azoles. |

Formation of Fused Heterocyclic Systems Containing the 1,2,4-Triazole Moiety

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as the rigid, polycyclic structures often exhibit enhanced biological activity. The 1,2,4-triazole ring can be annulated to other heterocyclic systems through reactions involving its substituents. In the case of this compound, the chloro group serves as a key functional handle for cyclization reactions.

While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous transformations with other substituted chloro-triazoles. A general and effective strategy involves the reaction of a chloro-triazole with a bifunctional nucleophile, leading to a substitution-cyclization cascade.

For instance, the synthesis of triazolo[4,3-a]quinoxalines has been achieved through the reaction of 2-chloro-3-methylquinoxaline (B189447) with hydrazine (B178648) hydrate, followed by ring closure with orthoesters. researchgate.net This suggests that this compound could potentially react with suitable binucleophiles, such as substituted hydrazines or compounds containing both an amino and a hydroxyl or thiol group, to form fused bicyclic systems. The reaction would likely proceed via nucleophilic displacement of the chloride ion, followed by an intramolecular condensation reaction.

Another established method for forming fused triazole systems is through intramolecular cyclization of a suitably functionalized triazole precursor. For example, palladium-catalyzed intramolecular C-C bond formation has been used to synthesize 1,2,3-triazole-fused heterocycles from 5-iodotriazoles. rsc.orgnih.gov This approach highlights the potential for functionalizing the propyl group or the N-1 position of the triazole ring to introduce a reactive moiety that can undergo intramolecular cyclization.

Furthermore, the reaction of 1,2,4-triazole-3(5)-thiols with electrophilic synthons like N-arylmaleimides can lead to the formation of thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govemanresearch.orgtriazol-6(5H)-one derivatives. mdpi.com This suggests that conversion of the 3-chloro group of the title compound to a 3-thiol would open up pathways to a variety of fused sulfur-containing heterocyclic systems.

Table 1: Examples of Reagents for the Synthesis of Fused Triazole Systems

| Reagent Class | Specific Example | Potential Fused System |

| Bifunctional Nucleophiles | Hydrazine Hydrate | Triazolo[4,3-a]triazole |

| o-Phenylenediamine | Benzimidazolo[1,2-b] Current time information in Bangalore, IN.nih.govemanresearch.orgtriazole | |

| 2-Aminoethanol | Oxazolo[3,2-b] Current time information in Bangalore, IN.nih.govemanresearch.orgtriazole | |

| Electrophilic Synthons (after conversion to thiol) | N-arylmaleimides | Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govemanresearch.orgtriazol-6(5H)-one |

| α-Halo ketones | Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govemanresearch.orgtriazole |

Generation of Schiff Bases and Mannich Bases

The formation of Schiff bases and Mannich bases represents a common derivatization strategy in drug discovery to enhance the lipophilicity and bioavailability of parent compounds. These reactions typically involve the condensation of an amino group with carbonyl compounds (for Schiff bases) or with formaldehyde (B43269) and a secondary amine (for Mannich bases).

To generate Schiff or Mannich bases from this compound, it is necessary to first convert the 3-chloro substituent into a primary or secondary amino group. This can be readily achieved by nucleophilic substitution with ammonia or a primary amine. The resulting 3-amino-5-propyl-1H-1,2,4-triazole can then serve as the substrate for subsequent condensation reactions.

Schiff Bases:

The synthesis of Schiff bases from 3-amino-1,2,4-triazoles is well-established. nih.govemanresearch.orgmwjscience.com The reaction involves the condensation of the 3-amino group with a variety of aromatic or heteroaromatic aldehydes. These reactions are often carried out in a suitable solvent like ethanol, sometimes with catalytic amounts of acid, and can be accelerated by methods such as ultrasound irradiation. nih.gov For example, Schiff bases have been synthesized from 3-amino-1,2,4-triazole-5-thiol and various benzaldehyde (B42025) derivatives. emanresearch.org Similarly, 3-R-4-amino-5-hydrazino-1,2,4-triazoles, where R can be an alkyl group like methyl or ethyl, have been condensed with diketones to form Schiff base ligands. researchgate.net

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base Moiety |

| Salicylaldehyde | (E)-2-(((5-propyl-1H-1,2,4-triazol-3-yl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-5-propyl-1H-1,2,4-triazol-3-amine |

| 2-Furaldehyde | (E)-N-(furan-2-ylmethylene)-5-propyl-1H-1,2,4-triazol-3-amine |

Mannich Bases:

Mannich bases are formed through the aminoalkylation of an acidic proton located on a substrate. In the context of 1,2,4-triazoles, the N-H proton of the triazole ring is acidic and can participate in the Mannich reaction. The reaction involves the condensation of the triazole with formaldehyde and a secondary amine, such as morpholine (B109124) or piperidine. nih.gov

Several studies have reported the synthesis of Mannich bases from various 1,2,4-triazole derivatives. For instance, new series of Mannich bases have been prepared from 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.gov Another study describes the Mannich reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its benzylidene derivatives. researchgate.net These examples indicate that this compound, or its 3-amino derivative, could be a suitable substrate for the Mannich reaction, leading to N-aminoalkylated products with potential biological activities.

Table 3: Common Reagents for Mannich Base Synthesis

| Substrate | Amine | Resulting Mannich Base |

| This compound | Morpholine | 3-Chloro-1-(morpholinomethyl)-5-propyl-1H-1,2,4-triazole |

| 3-Amino-5-propyl-1H-1,2,4-triazole | Piperidine | 5-Propyl-3-((piperidin-1-ylmethyl)amino)-1H-1,2,4-triazole |

| This compound | Dimethylamine | 1-((3-Chloro-5-propyl-1H-1,2,4-triazol-1-yl)methyl)-N,N-dimethylmethanamine |

Structure Activity Relationship Sar Studies of 1,2,4 Triazole Derivatives

Influence of Substituent Position and Electronic Effects on Bioactivity

Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their therapeutic potential. The presence of a chlorine atom on the 1,2,4-triazole (B32235) scaffold or its appended moieties can significantly influence activity through its electronic and lipophilic contributions. As an electron-withdrawing group, chlorine can modulate the acidity of nearby protons (like the N-H of the triazole), enhance the molecule's ability to participate in hydrogen bonding, and increase its membrane permeability.

For instance, studies on various 1,2,4-triazole derivatives have demonstrated that the introduction of chloro or bromo groups to an attached isatin (B1672199) ring resulted in broad-spectrum antibacterial activity. In another series of compounds, derivatives featuring a 4-chloro substituent on an associated phenyl ring displayed notable antibacterial properties. The presence of di-halogenated benzyl (B1604629) groups has been shown to be more effective for increasing both antibacterial and antifungal efficacy compared to mono-halogenated versions. These findings underscore the strategic importance of halogen substitution in tuning the biological activity of triazole-based compounds. For a molecule like 3-chloro-5-propyl-1H-1,2,4-triazole, the chlorine atom at the C-3 position is expected to significantly impact the electronic distribution of the triazole ring.

The nature of alkyl substituents, including their length, branching, and position, plays a critical role in defining the SAR of 1,2,4-triazole derivatives. Alkyl groups primarily influence the molecule's lipophilicity, steric profile, and van der Waals interactions with the target protein.

SAR studies have revealed that for certain 1,2,4-triazole series, the length of an alkyl chain can have a pronounced effect on bioactivity. For example, in a series of N-alkylated anticonvulsant derivatives, activity was found to decrease as the length of the alkyl chain increased. Conversely, other research has shown that replacing an aromatic substituent with an alkyl group at the N-4 position can lead to enhanced biological activity. In the context of this compound, the propyl group at the C-5 position contributes to the molecule's lipophilic character, which can be crucial for its transport and interaction with hydrophobic pockets in biological targets. The specific length and structure of the propyl group represent a balance between providing sufficient lipophilicity for binding without introducing excessive steric bulk that could hinder interaction with the target site.

The 1,2,4-triazole ring itself is an electron-accepting system, a property that can be significantly enhanced by the addition of electron-withdrawing substituents. This electronic character is fundamental to its ability to act as a pharmacophore, as it can form crucial hydrogen bonds and other non-covalent interactions with biological receptors.

Steric and Conformational Factors in Ligand-Target Interactions

Beyond electronic effects, the three-dimensional structure of a molecule, governed by steric and conformational factors, is a critical determinant of its biological activity. The size and spatial arrangement of substituents on the 1,2,4-triazole ring dictate how well the ligand can fit into the binding site of its target protein.

Steric hindrance, caused by bulky substituents, can prevent a molecule from achieving the optimal orientation required for effective binding. Conversely, a certain degree of steric bulk may be necessary to occupy specific hydrophobic pockets within the receptor, thereby increasing binding affinity. For instance, some studies have indicated that electron-withdrawing groups with low steric hindrance are essential for the inhibitory activity of certain 1,2,4-triazole derivatives.

The flexibility of substituents, such as the propyl chain in this compound, allows the molecule to adopt different conformations. This conformational flexibility can be advantageous, enabling the ligand to adapt its shape to match the topology of the binding site. Molecular docking studies frequently reveal that a specific, low-energy conformation is responsible for the observed biological activity, highlighting the importance of conformational analysis in drug design.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects. These models translate structural features into numerical descriptors—such as topological, electronic, and steric parameters—and use statistical methods to predict the activity of new, unsynthesized compounds.

Various QSAR models have been successfully developed for 1,2,4-triazoles, predicting activities ranging from antifungal to anticancer. These studies help to quantitatively understand the insights gained from traditional SAR analysis. For example, a QSAR model might confirm that increased lipophilicity (related to alkyl chain length) positively correlates with activity up to a certain point, after which steric hindrance (also quantifiable) becomes a negative factor.

| Biological Activity | Key Findings from the QSAR Model | Important Descriptor Types | Reference |

|---|---|---|---|

| Antifungal (against C. albicans) | Topological and physicochemical parameters showed significant correlation with fungicidal activity. The model could predict the activity of new analogs. | Topological, Physicochemical | |

| Anticancer | The model highlighted crucial moieties and properties essential for potent anticancer activity, leading to the identification of promising compounds for further development. | 3D-QSAR (kNN-MFA), Steric, Electrostatic | |

| Anticonvulsant | QSAR studies have been applied to understand the structural requirements for anticonvulsant activity among 1,2,4-triazole derivatives. | Not Specified |

Molecular Docking and Binding Mode Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. For 1,2,4-triazole derivatives, docking studies provide invaluable insights into the specific molecular interactions that underpin their biological activity. These simulations can visualize how the triazole core and its substituents, like the chloro and propyl groups, fit into the active site of an enzyme or receptor.

Docking analyses frequently reveal the formation of key hydrogen bonds between the nitrogen atoms of the triazole ring and amino acid residues (e.g., serine, valine) in the target's binding pocket. Additionally, hydrophobic interactions between alkyl or aryl substituents and nonpolar residues are often identified as major contributors to binding affinity. For a compound such as this compound, docking could predict how the chlorine atom engages in halogen bonding or dipole interactions, while the propyl group settles into a hydrophobic sub-pocket.

| Biological Target | Key Binding Interactions Observed | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| c-Kit Tyrosine Kinase (Anticancer) | Excellent binding affinities were observed, suggesting a strong interaction with the kinase domain. | Not specified | |

| Cholinesterases (AChE & BChE) | Docked compounds fit within the active site, showing favorable binding interactions. | Not specified | |

| InhA Enzyme (Antitubercular) | Hydrogen bonds involving the triazole ring and hydrophobic interactions with the benzylidene ring were identified. | Ser94, Gly96, Ile194, Val65, Ser20 | |

| Annexin A2-S100A10 Complex | The triazole compound lies across the binding groove, inhibiting the protein-protein interaction. | Not specified |

Computational Prediction of Ligand-Receptor Interactions

Computational studies, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the interactions between 1,2,4-triazole derivatives and their target receptors. These methods predict the binding affinity and conformation of a ligand within the active site of a protein, providing insights that guide the design of more potent and selective compounds.

Molecular docking studies have been widely applied to various 1,2,4-triazole derivatives to predict their binding modes and affinities. For instance, in the context of anticancer research, docking studies of novel 1,2,4-triazole derivatives against the aromatase enzyme were performed to understand their cytotoxic activity. nih.gov Similarly, the binding modes of indolyl 1,2,4-triazole derivatives designed as potential anti-proliferative agents were studied to ensure they mimicked the interactions of known inhibitors. rsc.org In the development of bacterial tyrosinase inhibitors, docking investigations revealed that potent 1,2,4-triazole-tethered β-hydroxy sulfides could bind effectively to the enzyme's catalytic hub, showing better binding affinities than standard reference compounds like kojic acid. rsc.org One such derivative, compound 11c , exhibited a strong anchoring affinity score of -7.08 kcal/mol. rsc.org

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions over time. An investigation of 1,2,4-triazole derivatives in different media used MD simulations to predict total energies and calculate interaction energies, confirming that certain conformations achieve high stability and interaction energy in solution. nih.gov These computational approaches are essential for rational drug design, allowing for the screening of virtual libraries and the prioritization of candidates for synthesis and biological evaluation. nih.gov

Table 1: Computational Docking and Simulation Data for 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target Enzyme | Computational Method | Key Finding | Reference |

| 1,2,4-Triazole-tethered β-hydroxy sulfide (B99878) (11c ) | Bacterial Tyrosinase | Molecular Docking | Binding affinity score of -7.08 kcal/mol, superior to reference inhibitors. | rsc.org |

| Novel 1,2,4-triazole derivatives | Aromatase | Molecular Docking | Assessment of binding modes to explain cytotoxic activity. | nih.gov |

| Indolyl 1,2,4-triazole derivatives | CDK4/CDK6 | In Silico Studies | Binding modes mimic those of the FDA-approved inhibitor palbociclib. | rsc.org |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole (MTE 1 ) | N/A (solution simulation) | Molecular Dynamics (MD) | Shows high interaction energy in an acid medium. | nih.gov |

Identification of Key Active Site Residues for Triazole Binding

A crucial outcome of computational and structural studies is the identification of specific amino acid residues within the receptor's active site that are key for binding 1,2,4-triazole derivatives. These interactions are fundamental to the compound's mechanism of action.

The nitrogen atoms of the 1,2,4-triazole ring are frequently implicated in critical binding interactions. In many metalloenzymes, these nitrogen atoms can coordinate with the metal ion in the active site. For example, in aromatase, an enzyme containing a cytochrome P450 heme group, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron atom. nih.gov Similarly, in bacterial tyrosinase, the nitrogen atoms of the triazole functionality are predicted to coordinate with the two copper ions in the enzyme's catalytic center. rsc.org

Beyond metal coordination, hydrogen bonds and other interactions with specific amino acid residues are vital for stabilizing the ligand-receptor complex.

Mycobacterium gyrase: Docking studies revealed that a potent 1,2,4-triazole derivative formed an extra hydrogen bond between the triazole nitrogen N1 and the amino acid residue Arg D 182, which may account for its enhanced activity. mdpi.com

Tyrosinase: In addition to coordinating with copper ions, the binding of triazole derivatives is augmented by van der Waals interactions between the compound's phenyl group and hydrophobic residues within the active site. rsc.org

Cyclooxygenase-2 (COX-2): A potent anticancer 1,2,4-triazole derivative was found to have a binding pattern similar to that of indomethacin (B1671933) within the active site of the COX-2 enzyme. nih.gov

These findings underscore a common theme in the SAR of 1,2,4-triazoles: the triazole ring often serves as a critical anchor, either by coordinating with metal ions or by forming hydrogen bonds with key residues, while substituents on the ring engage in secondary interactions that enhance binding affinity and selectivity. rsc.orgmdpi.com

Table 2: Key Interactions Between 1,2,4-Triazole Derivatives and Enzyme Active Sites

| Target Enzyme | Interacting Component(s) | Key Residue(s) / Metal Ion | Type of Interaction | Reference |

| Aromatase | Heme moiety | Iron (Fe) | Coordination bond with triazole nitrogens | nih.gov |

| Bacterial Tyrosinase | Catalytic hub | Copper (Cu) ions | Coordination with triazole nitrogens | rsc.org |

| Bacterial Tyrosinase | Hydrophobic pocket | Not specified | van der Waals interactions | rsc.org |

| Mycobacterium gyrase | Active site | Arg D 182 | Hydrogen bond with triazole nitrogen | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Active site | Not specified | Binding pattern similar to indomethacin | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Active site | Not specified | Interaction with key residues in the active site | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific biological research data for the chemical compound This compound .

Extensive searches for this particular molecule did not yield any published studies detailing its antifungal, antibacterial, anticancer, or other biological activities. The provided outline requires in-depth, scientifically accurate information, including detailed research findings and mechanistic insights that are not available for this specific compound.

While the broader class of 1,2,4-triazole derivatives is well-documented in medicinal chemistry for a wide range of biological activities, the user's explicit instruction to focus solely on "this compound" cannot be fulfilled due to the absence of specific research on this molecule. Information on related compounds or the general 1,2,4-triazole scaffold would not adhere to the strict constraints of the request.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection.

Biological Research Avenues and Potential Applications of 1,2,4 Triazole Derivatives

Agrochemical Research Applications of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole nucleus is a foundational structural motif in modern agrochemical research, prized for its ability to impart a wide range of biological activities. nih.govnih.gov This heterocyclic scaffold is a key component in numerous commercial pesticides, including fungicides and herbicides, due to its high efficacy, selectivity, and often reduced environmental impact compared to older chemistries. tandfonline.comnih.gov Research into 1,2,4-triazole derivatives is a dynamic field, continually yielding new compounds with potent fungicidal, insecticidal, and herbicidal properties. nih.govbiosynth.com

The versatility of the 1,2,4-triazole ring allows for extensive chemical modification, enabling researchers to fine-tune the biological activity and spectrum of control. nih.govontosight.ai By introducing various substituents at different positions on the triazole ring, scientists can develop molecules with optimized performance against specific agricultural pests and diseases. nih.gov The broad-spectrum activities of these compounds have made them indispensable tools in plant protection and food production. tandfonline.comnih.gov

Fungicidal Activity

One of the most significant applications of 1,2,4-triazole derivatives in agriculture is as fungicides. tandfonline.com Many commercial triazole fungicides function by inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. tandfonline.comnih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal death. The development of new triazole-based fungicides is driven by the need to manage fungal resistance and broaden the spectrum of controlled pathogens. ontosight.ai

Research has focused on synthesizing novel 1,2,4-triazole derivatives by incorporating other bioactive moieties, such as oxime ethers and phenoxy pyridinyl groups, to enhance their efficacy. mdpi.com For instance, studies have demonstrated that certain novel triazole derivatives exhibit potent, broad-spectrum antifungal activities against a range of devastating plant pathogens.

Detailed Research Findings on Fungicidal Activity

| Compound ID | Target Pathogen | Activity (EC₅₀ mg/L) | Reference Compound | Reference EC₅₀ (mg/L) | Citation |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | - | mdpi.com |

| 5a4 | Phytophthora infestans | 0.46 | Difenoconazole | - | mdpi.com |

| 5a4 | Rhizoctonia solani | 0.27 | Difenoconazole | - | mdpi.com |

| 5a4 | Botrytis cinerea | 11.39 | Difenoconazole | - | mdpi.com |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | - | mdpi.com |

| 7i | Gaeumannomyces graminis var. tritici | Inhibition of 80% at 100 mg/L | Silthiopham | Comparable at 50 & 25 mg/L |

Insecticidal and Herbicidal Activity

Beyond their fungicidal prowess, 1,2,4-triazole scaffolds are also investigated for their insecticidal and herbicidal potential. nih.govbiosynth.com The structural diversity of these compounds allows for the development of molecules that can act on various biological targets within insects and plants. biosynth.comontosight.ai For example, research into new 1,2,4-triazole derivatives has shown efficacy against sap-sucking insects like aphids. biosynth.com The synthesis of novel compounds often involves combining the triazole ring with other known insecticidal or herbicidal pharmacophores to create hybrid molecules with enhanced activity. biosynth.comontosight.ai

In herbicidal research, certain 1,2,4-triazole derivatives have been identified as potential agents for weed control. For example, 3-amino-1,2,4-triazole, also known as amitrole, is a known herbicide, and research into related structures continues. mdpi.com

Detailed Research Findings on Insecticidal Activity

| Compound ID | Target Pest | Activity | Citation |

| 3d | Aphis rumicis Linnaeus | Showed insecticidal activity | biosynth.com |

| 3e | Aphis rumicis Linnaeus | Showed insecticidal activity | biosynth.com |

| 3g | Aphis rumicis Linnaeus | Showed insecticidal activity | biosynth.com |

| Various | Plutella xylostella, Aphis gossypii | Good activities at 500 µg/mL | ontosight.ai |

Emerging Research Directions and Future Perspectives for 3 Chloro 5 Propyl 1h 1,2,4 Triazole Research

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Key emerging synthetic methodologies include:

Continuous-Flow Synthesis: This technique offers a highly controlled and safe environment for chemical reactions, particularly those involving energetic intermediates. rsc.org Flow chemistry can lead to higher yields and selectivity while avoiding the need for chromatography and intermediate isolation steps, making the process more atom-economical and environmentally benign. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. uthm.edu.myresearchgate.net This approach aligns with the principles of green chemistry by minimizing energy consumption.

Eco-Friendly Catalysis: Research is shifting towards the use of reusable and non-hazardous catalysts. For instance, the development of zinc-based heterogeneous catalysts like ZnO nanocrystals provides a sustainable, copper-free protocol for triazole synthesis. rsc.org Other novel approaches include amine oxidase-inspired catalysis, which is atom-economical and produces only water and ammonia (B1221849) as by-products. rsc.org

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazoles

| Methodology | Key Advantages | Relevance to Sustainability |

|---|---|---|

| Continuous-Flow | High yield & selectivity, enhanced safety, reduced purification steps. rsc.org | Atom economical, minimizes waste, energy efficient. rsc.org |

| Microwave-Assisted | Significantly reduced reaction times, improved yields. uthm.edu.myresearchgate.net | Lower energy consumption compared to conventional heating. uthm.edu.my |

| Green Catalysis | Use of reusable, non-toxic catalysts (e.g., ZnO), avoidance of heavy metals. rsc.org | Reduces hazardous waste, promotes circular economy principles. rsc.org |

| One-Pot Reactions | Fewer reaction steps, reduced solvent use, minimized waste. frontiersin.orgisres.org | High process efficiency, aligns with green chemistry principles. isres.org |

Advanced Computational Studies for Predictive Modeling of Reactivity and Bioactivity

Computational chemistry has become an indispensable tool in modern chemical research. For 3-chloro-5-propyl-1H-1,2,4-triazole and its derivatives, advanced computational studies are paving the way for the predictive modeling of their chemical reactivity and biological activity, accelerating the design of new and more effective molecules.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are crucial for understanding how the structural features of 1,2,4-triazole (B32235) derivatives influence their biological activity. researchgate.netresearchgate.net These models generate contour maps that identify specific regions of a molecule where modifications (e.g., adding electron-donating or bulky groups) could enhance or decrease its desired effect, such as antifungal potency. researchgate.netfrontiersin.org This predictive capability allows for the rational design of new compounds with improved activity. researchgate.netnih.gov

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. nih.gov For 1,2,4-triazole derivatives, molecular docking is widely used to investigate their binding patterns with key enzymes like cytochrome P450 14α-sterol demethylase (CYP51), a primary target for antifungal agents. nih.govnih.gov By predicting the binding affinity and orientation of a molecule within the active site of a target protein, researchers can design derivatives of this compound with enhanced inhibitory potential. frontiersin.org

Table 2: Application of Computational Models in 1,2,4-Triazole Research

| Computational Method | Primary Application | Key Insights Provided |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on molecular structure. researchgate.netresearchgate.net | Identifies key structural features and regions responsible for activity. researchgate.netfrontiersin.org |

| Molecular Docking | Simulating ligand-protein interactions. nih.gov | Elucidates binding modes and predicts binding affinity to biological targets like CYP51. nih.govnih.gov |

| Topomer CoMFA | QSAR modeling for large datasets. researchgate.net | Facilitates the design of new molecules with significant inhibitory activity. researchgate.net |

Exploration of Poly-Substituted and Fused 1,2,4-Triazole Systems

To broaden the chemical space and discover novel functionalities, researchers are increasingly exploring the synthesis of more complex structures derived from the 1,2,4-triazole core. Future work on this compound will likely involve its use as a scaffold for creating poly-substituted and fused heterocyclic systems.

Poly-Substituted Triazoles: The introduction of multiple and varied substituents onto the 1,2,4-triazole ring allows for the fine-tuning of its physicochemical and biological properties. rsc.org Novel synthetic methods are enabling the creation of a wide variety of multi-substituted N-alkyl-triazoles, which can then be evaluated for enhanced bioactivity. rsc.org

Fused 1,2,4-Triazole Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazines or thiadiazoles, can lead to compounds with significantly enhanced pharmacological profiles. nih.govscispace.com For example, 1,2,4-triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazine derivatives have shown excellent antibacterial activity. nih.gov These fused systems create rigid molecular structures that can interact more specifically with biological targets, leading to improved potency and selectivity. rjptonline.orgdntb.gov.ua

Table 3: Examples of Fused 1,2,4-Triazole Systems and Their Activities

| Fused Heterocyclic System | Reported Biological Activity |

|---|---|

| 1,2,4-Triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazines | Antibacterial. nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles | Antifungal, antibacterial. scispace.com |

| rsc.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | Varied pharmacological potential. isres.org |

Integration with Modern Drug Discovery and Agrochemical Design Paradigms

The 1,2,4-triazole ring is a well-established pharmacophore—a molecular feature responsible for a drug's or agrochemical's biological activity. nih.gov Its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability make it a privileged scaffold in modern design paradigms. nih.gov The future of this compound research lies in its strategic integration into these advanced discovery pipelines.

In Drug Discovery: The 1,2,4-triazole moiety is present in numerous marketed drugs, including the antifungal agent Fluconazole (B54011) and the antiviral Ribavirin. lifechemicals.com Its derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, anticonvulsant, and anti-inflammatory agents. nih.govresearchgate.net The this compound scaffold can be used to generate libraries of novel compounds for high-throughput screening against various disease targets.

In Agrochemical Design: 1,2,4-triazole derivatives are extensively used in agriculture as fungicides, herbicides, and insecticides. rjptonline.org Many triazole fungicides function by inhibiting the CYP51 enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov The specific substituents on the triazole ring, such as the chloro and propyl groups in this compound, can be systematically modified to develop new agrochemicals with improved potency, a broader spectrum of activity, and better crop safety profiles. rjptonline.orgnih.gov

The continued exploration of this compound and its derivatives, guided by sustainable chemistry, computational modeling, and strategic design, holds significant promise for the development of next-generation pharmaceuticals and agrochemicals.

Q & A

Q. Q1. What are the established synthetic routes for 3-chloro-5-propyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives are often synthesized by reacting hydrazine derivatives with carboxylic acids or nitriles under acidic conditions. Optimization can be achieved by varying solvents (e.g., DMF, ethanol), catalysts (e.g., sulfuric acid), and temperature. Microwave-assisted synthesis (e.g., 30–60 min at 100–150°C) can enhance yield and reduce reaction time compared to conventional heating . Chlorination at the 3-position may involve thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), with rigorous control of stoichiometry to avoid over-chlorination .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).

- NMR : Assign protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and propyl chain (δ 0.8–2.5 ppm).

- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal structure determination. Refinement with SHELXL ensures accurate bond lengths/angles .

Q. Q3. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight, light-resistant containers at <25°C, away from oxidizers. Locked storage is recommended for high toxicity .

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. Q4. How can hydrogen bonding patterns of this compound be analyzed to predict crystal packing behavior?

Methodological Answer: Graph set analysis (GSA) is a systematic approach to categorize hydrogen bonds (e.g., chains, rings). For triazoles, N–H···N and C–H···Cl interactions dominate. Single-crystal data can be analyzed using Mercury or PLATON software to identify motifs (e.g., R₂²(8) rings). Compare results with Etter’s rules to validate packing efficiency .

Q. Q5. What methodologies are effective for determining the acidity (pKa) of this compound in non-aqueous solvents?

Methodological Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF provides accurate pKa values. Calibrate the pH meter with standard buffers, and calculate half-neutralization potentials (HNPs) from titration curves. For example, triazole derivatives show pKa ranges of 4.5–6.5 in aprotic solvents, influenced by electron-withdrawing groups like Cl .

Q. Q6. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase or cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Correlate substituent effects (e.g., Cl, propyl) with bioactivity using descriptors like logP and HOMO-LUMO gaps. Training datasets should include analogs with known inhibitory data .

Q. Q7. What strategies resolve contradictions in crystallographic data for halogenated triazoles?

Methodological Answer: Discrepancies in bond lengths/angles may arise from disordered Cl atoms or twinning. Use SHELXD for phase refinement and TWINLAW to identify twin laws. High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve accuracy. Cross-validate with spectroscopic data to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。